2,6-Dimethylstyrene
Overview
Description
2,6-Dimethylstyrene is an organic compound with the chemical formula C10H12. It is a colorless liquid with a sweet odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylstyrene can be synthesized through several methods. One common method involves the alkylation of toluene with ethylene in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods
In industrial settings, this compound is produced through the dehydrogenation of 2,6-dimethylethylbenzene. This process involves heating the compound to high temperatures (around 500°C) in the presence of a dehydrogenation catalyst such as chromium oxide. The reaction yields this compound along with hydrogen gas as a byproduct .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Hydrogenation of this compound can produce 2,6-dimethylcyclohexane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as 2,6-dimethylphenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylcyclohexane.
Substitution: 2,6-Dimethylphenol.
Scientific Research Applications
2,6-Dimethylstyrene has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the production of specialty polymers and copolymers.
Organic Chemistry: It serves as a building block for the synthesis of various organic compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Pharmacokinetics: It is analyzed using liquid chromatography methods for studying its behavior in biological systems
Mechanism of Action
The mechanism of action of 2,6-Dimethylstyrene involves its interaction with various molecular targets. In polymerization reactions, it undergoes free radical polymerization, where the double bond in the vinyl group reacts with free radicals to form long polymer chains. This process is initiated by heat or light and involves the formation of reactive intermediates that propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
α-Methylstyrene: Similar in structure but with a methyl group attached to the alpha position of the vinyl group.
Styrene: The parent compound without any methyl substitutions.
4-Methylstyrene: A derivative with a single methyl group at the 4 position.
Uniqueness
2,6-Dimethylstyrene is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This substitution pattern affects its reactivity and physical properties, making it distinct from other styrene derivatives. The presence of these methyl groups can influence the compound’s polymerization behavior and its interactions in various chemical reactions .
Properties
IUPAC Name |
2-ethenyl-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKXOZFTROHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174333 | |
Record name | 2,6-Dimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-90-9 | |
Record name | 2,6-Dimethylstyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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